N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.: 1601882-21-6
VCID: VC2588568
InChI: InChI=1S/C8H18N2/c1-9-7-8(10(2)3)5-4-6-8/h9H,4-7H2,1-3H3
SMILES: CNCC1(CCC1)N(C)C
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine

CAS No.: 1601882-21-6

Cat. No.: VC2588568

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine - 1601882-21-6

Specification

CAS No. 1601882-21-6
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name N,N-dimethyl-1-(methylaminomethyl)cyclobutan-1-amine
Standard InChI InChI=1S/C8H18N2/c1-9-7-8(10(2)3)5-4-6-8/h9H,4-7H2,1-3H3
Standard InChI Key GZUHGBJYQNEWOR-UHFFFAOYSA-N
SMILES CNCC1(CCC1)N(C)C
Canonical SMILES CNCC1(CCC1)N(C)C

Introduction

Chemical Structure and Properties

Structural Identification

N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine contains a cyclobutane ring as its core structure, with a tertiary amine group (dimethylamino) and a secondary amine group (methylamino) connected via a methylene bridge. This arrangement creates a molecule with interesting spatial and electronic properties. The compound has a molecular formula of C8H18N2, indicating it contains 8 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . Its structure can be represented using various chemical notations including SMILES (CNCC1(CCC1)N(C)C) and InChI (InChI=1S/C8H18N2/c1-9-7-8(10(2)3)5-4-6-8/h9H,4-7H2,1-3H3) . The compound is registered with CAS Number 1601882-21-6, providing a unique identifier for database searches and regulatory purposes.

Physical Properties

The compound has a molecular weight of 142.24 g/mol, which places it in the category of low molecular weight organic compounds. While comprehensive physical property data is limited, predictions can be made based on its structure. As a diamine compound with both secondary and tertiary amine functionalities, it is expected to exhibit basic properties in solution. The cyclobutane ring contributes to the compound's three-dimensional structure, affecting its reactivity and physical characteristics.

Analytical Data

Mass spectrometry data for this compound shows several characteristic adducts. The predicted collision cross section (CCS) measurements provide valuable information for analytical identification and characterization. These measurements are particularly useful for mass spectrometry-based analyses and can help in distinguishing this compound from structural isomers or related compounds .

Adductm/zPredicted CCS (Ų)
[M+H]+143.15428136.4
[M+Na]+165.13622140.9
[M+NH4]+160.18082142.6
[M+K]+181.11016135.4
[M-H]-141.13972136.5
[M+Na-2H]-163.12167140.5
[M]+142.14645135.8
[M]-142.14755135.8

These collision cross section values provide insights into the three-dimensional structure of the molecule and its behavior in gas-phase ion mobility experiments . Such data is valuable for analytical chemists working with this compound for identification and purity assessment.

Synthesis and Production

Conventional Synthesis Methods

The synthesis of N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine can be achieved through several established chemical routes. One primary approach involves reactions with cyclobutanone as the starting material. The synthetic pathway typically begins with the reaction of cyclobutanone with dimethylamine and formaldehyde. This process leads to the formation of the desired amine compound through a series of nucleophilic addition reactions followed by reduction steps.

The general reaction scheme likely proceeds through initial formation of an imine or iminium intermediate, followed by subsequent reactions to introduce the methylamino group. The specific reaction conditions, including temperature, solvent choice, and catalyst systems, significantly influence the yield and purity of the final product.

Advanced Catalytic Approaches

The use of selective reducing agents and controlled reaction conditions allows for the targeted functionalization of the cyclobutane scaffold. Modern synthetic approaches may also employ chemoselective protection and deprotection strategies to ensure that the desired functional groups are incorporated at the correct positions within the molecule.

Applications and Research

Materials Engineering

Beyond pharmaceutical applications, this compound may find utility in materials science and engineering. Amine-functionalized molecules are often incorporated into polymeric materials, serving as cross-linking agents or surface modifiers. The dual amine functionality of N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine could enable it to act as a bifunctional linker in various materials applications.

The compound might also serve as a precursor for specialized coatings or adhesives where amine reactivity is desired. Its potential to participate in various addition and condensation reactions makes it versatile for materials chemistry applications requiring precisely positioned nitrogen-containing functional groups.

Chemical Reactivity

Reactivity Patterns

The reactivity of N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine is primarily governed by its amine functional groups. The secondary methylamino group (-NHCH₃) can participate in various nucleophilic reactions, while the tertiary dimethylamino group (-N(CH₃)₂) offers different reactivity patterns. Both functional groups can act as bases, nucleophiles, or ligands in coordination chemistry.

The cyclobutane ring, being a relatively strained cycloalkane, may influence the reactivity of the attached functional groups through electronic and steric effects. The quaternary carbon at the junction of the cyclobutane ring and the functional groups creates a unique environment that can affect the accessibility and reactivity of the amine moieties.

Structure-Activity Relationships

Understanding the structure-activity relationships of this compound requires consideration of both its conformational flexibility and its electronic properties. The cyclobutane ring has limited conformational freedom due to its strain, which constrains the spatial arrangement of the amine substituents. This conformational restriction might be advantageous in applications where a well-defined three-dimensional presentation of functional groups is required.

The presence of two different amine groups with varying degrees of substitution (secondary and tertiary) provides opportunities for selective functionalization. This selectivity can be exploited in the design of synthetic pathways leading to more complex molecules where specific reactive sites need to be targeted.

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